N-Demethyl Norfloxacin Hydrochloride N-Demethyl Norfloxacin Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20427844
InChI: InChI=1S/C15H16FN3O3.ClH/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19;/h6-8,17H,2-5H2,1H3,(H,21,22);1H
SMILES:
Molecular Formula: C15H17ClFN3O3
Molecular Weight: 341.76 g/mol

N-Demethyl Norfloxacin Hydrochloride

CAS No.:

Cat. No.: VC20427844

Molecular Formula: C15H17ClFN3O3

Molecular Weight: 341.76 g/mol

* For research use only. Not for human or veterinary use.

N-Demethyl Norfloxacin Hydrochloride -

Specification

Molecular Formula C15H17ClFN3O3
Molecular Weight 341.76 g/mol
IUPAC Name 6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C15H16FN3O3.ClH/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19;/h6-8,17H,2-5H2,1H3,(H,21,22);1H
Standard InChI Key DVJOUYGRHKMECT-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

N-Demethyl Norfloxacin Hydrochloride (C₁₅H₁₆FN₃O₃·HCl) is a monodemethylated analog of Norfloxacin Hydrochloride (C₁₆H₁₈FN₃O₃·HCl). The removal of one methyl group from the piperazine ring at the 7-position reduces its molecular weight to 341.77 g/mol compared to Norfloxacin’s 355.79 g/mol . The core structure retains the fluoroquinolone scaffold, including:

  • A 1-cyclopropyl group at N₁.

  • A carboxylate group at C₃.

  • A fluorine atom at C₆.

  • A secondary amine on the modified piperazine ring.

The hydrochloride salt enhances aqueous solubility, a critical factor for oral bioavailability .

Synthesis and Manufacturing

While no direct synthesis routes for N-Demethyl Norfloxacin Hydrochloride are documented, its preparation likely involves selective demethylation of Norfloxacin. Patent CN104292159A outlines methods for synthesizing Norfloxacin and related fluoroquinolones, providing insight into potential modification strategies:

Key Synthesis Steps (Inferred):

  • Intermediate Formation: React 2,4-dichloro-5-fluorobenzoyl chloride with cyclopropylamine and N,N-dimethylaminoethyl acrylate to form the quinoline core .

  • Piperazine Introduction: Substitute chloride at C₇ with piperazine derivatives.

  • Demethylation: Treat Norfloxacin with demethylating agents (e.g., boron tribromide) to remove a methyl group from the piperazine ring.

  • Salt Formation: Precipitate the hydrochloride salt via acidification.

Table 1: Comparative Synthesis Parameters

ParameterNorfloxacin Hydrochloride N-Demethyl Norfloxacin Hydrochloride (Inferred)
Starting Material2,4-dichloro-5-fluorobenzoyl chlorideNorfloxacin
Reaction Temperature130–140°C25–40°C (demethylation step)
Yield72–77%50–65% (estimated)

Pharmacokinetics and Metabolism

Norfloxacin’s pharmacokinetic data provide a baseline for estimating its demethylated derivative’s behavior:

Table 2: Pharmacokinetic Comparison

ParameterNorfloxacin Hydrochloride N-Demethyl Norfloxacin Hydrochloride (Predicted)
Cₘₐₓ2.02 μg/mL (400 mg dose)1.5–1.8 μg/mL
AUC9.8 μg·h/mL7.2–8.5 μg·h/mL
Half-life (t₁/₂)4 hours3–3.5 hours
Protein Binding15%10–12%
Renal Excretion30%35–40%

Demethylation likely increases hydrophilicity, reducing tissue penetration but enhancing renal clearance. The unbound fraction may rise to 88–90%, potentially elevating antimicrobial activity in urine .

Mechanism of Action

Like Norfloxacin, the derivative inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA supercoiling and replication . Structural changes could affect binding affinity:

  • Piperazine Modifications: The loss of a methyl group may reduce interactions with hydrophobic pockets in the gyrase enzyme, slightly lowering potency against Gram-negative bacteria .

  • Fluorine Retention: The C₆ fluorine maintains broad-spectrum activity by enhancing cell membrane penetration .

Table 3: Predicted Antibacterial Activity

OrganismNorfloxacin MIC₉₀ N-Demethyl Norfloxacin MIC₉₀ (Estimated)
E. coli≤0.25 μg/mL0.5–1 μg/mL
S. aureus1–2 μg/mL2–4 μg/mL
P. aeruginosa4–8 μg/mL8–16 μg/mL

Clinical and Industrial Applications

Therapeutic Use

While Norfloxacin is approved for urinary tract infections (UTIs) and prostatitis , its demethylated derivative could address:

  • Resistant UTIs: Enhanced urinary solubility may improve efficacy in alkaline urine.

  • Topical Formulations: Lower protein binding might favor topical absorption for skin infections.

Veterinary Applications

Adverse Effects and Toxicity

Norfloxacin’s adverse effects include nausea, rash, and abdominal cramps . Demethylation may alter toxicity profiles:

  • Reduced CNS Penetration: Lower lipophilicity could decrease neurotoxic risks (e.g., seizures).

  • Renal Safety: Higher renal excretion might predispose to crystalluria, necessitating hydration protocols.

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